3-Aminopyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
3-Aminopyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 3-position and a hydroxyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclocondensation of aminoazoles with appropriate electrophilic reagents. One common method is the reaction of 3-aminoazoles with 1,3-dicarbonyl compounds or their structural analogs. This process can be carried out under various conditions, including microwave-assisted reactions, which offer shorter reaction times and higher yields .
Another method involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile. This reaction can produce a series of azolo[1,5-a]pyrimidin-7-amines, including this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications, providing a feasible approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Electrophilic Substitution: The amino group at the 3-position can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Nucleophilic Substitution: The hydroxyl group at the 7-position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents. Reaction conditions typically involve the use of acids or bases as catalysts.
Nucleophilic Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used. The reactions are often carried out in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Aminopyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol
Uniqueness
3-Aminopyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-amino-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H,7H2 |
InChI Key |
FUSOVLABBHPMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)N |
Origin of Product |
United States |
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